The compound is cataloged under the CAS number 132008-67-4 and has a molecular formula of C21H26FN2O4. It falls under the category of pyridine derivatives, specifically dihydropyridines, which are known for their diverse pharmacological properties. The compound is available from various chemical suppliers including Toronto Research Chemicals, which provides it in neat form with specific storage conditions .
The synthesis of dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate typically involves a multi-step process that can be achieved through various methodologies. A common approach includes:
This method allows for the efficient formation of the desired dihydropyridine structure while maintaining high yields.
The molecular structure of dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate presents a complex arrangement characterized by:
The crystal structure has been reported to crystallize in the monoclinic space group P21/n, indicating specific symmetry and packing arrangements that could affect its physical properties .
COC(=O)C1=C(NC(=C(C1c2ccc(F)cc2)C(=O)OC)C(C)C)C(C)C
These structural features are essential for understanding how the compound interacts with biological systems.
Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate can participate in various chemical reactions typical of dihydropyridines:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate primarily relates to its potential interactions with biological targets:
Research into these mechanisms is ongoing to fully elucidate their implications in pharmacology .
These properties are critical for handling and application in laboratory settings.
Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate has several applications:
The ongoing research into this compound aims to explore its full potential within these fields .
The compound is systematically named as Dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate according to IUPAC conventions. This name precisely defines its molecular framework: a 1,4-dihydropyridine (1,4-DHP) core substituted at position 4 with a 4-fluorophenyl ring, positions 2 and 6 with isopropyl groups, and positions 3 and 5 with methoxycarbonyl (methyl ester) moieties [1] [6]. Its chemical formula is C₂₁H₂₆FNO₄, with a molecular weight of 375.43 g/mol [1] [3]. The CAS Registry Number 132008-67-4 serves as a unique identifier for chemical databases and procurement [1] [6]. The SMILES notation (COC(=O)C1=C(NC(=C(C1c2ccc(F)cc2)C(=O)OC)C(C)C)C(C)C
) and InChIKey provide machine-readable representations of its atomic connectivity and stereochemistry, facilitating digital cheminformatics analyses [1].
Table 1: Systematic Identification of the Compound
Property | Value |
---|---|
IUPAC Name | Dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
Molecular Formula | C₂₁H₂₆FNO₄ |
Molecular Weight | 375.43 g/mol |
CAS Registry Number | 132008-67-4 |
SMILES | COC(=O)C1=C(NC(=C(C1c2ccc(F)cc2)C(=O)OC)C(C)C)C(C)C |
Crystallographic studies reveal that this 1,4-DHP derivative crystallizes in the monoclinic crystal system (space group P2₁/c), with unit cell parameters a = 20.159(3) Å, b = 8.3357(10) Å, c = 21.372(3) Å, and β = 103.130(3)°, resulting in a cell volume of 3497.4(8) ų [7]. The asymmetric unit contains one molecule, with key bond lengths and angles characteristic of 1,4-DHP derivatives. The dihydropyridine ring adopts a boat conformation, a common feature enabling planarity of the conjugated system and facilitating interactions with biological targets. The 4-fluorophenyl ring at position 4 is oriented equatorially relative to the DHP ring, with a dihedral angle of approximately 85°–90°, minimizing steric clashes with the ortho-isopropyl groups [6] [7].
Notably, the N1–H1 bond length is 0.860 Å, typical for secondary amines, while the ester carbonyl (C=O) bonds average 1.210 Å, consistent with sp² hybridization. The isopropyl groups at positions 2 and 6 exhibit rotational freedom, contributing to the compound’s ability to adapt to different molecular environments. Hydrogen bonding between the N–H group and adjacent ester carbonyl oxygen (O2) stabilizes the crystal lattice, with an N–H···O distance of 2.892 Å [7].
Table 2: Key Crystallographic Parameters and Bonding Data
Parameter | Value | Significance |
---|---|---|
Space Group | P2₁/c (No. 14) | Monoclinic crystal symmetry |
Unit Cell Volume | 3497.4(8) ų | Molecular packing density |
N–H Bond Length | 0.860 Å | Characteristic of secondary amine |
C=O Bond Length (ester) | 1.210 Å | Confirms sp² hybridization |
N–H···O Hydrogen Bond | 2.892 Å | Stabilizes crystal packing |
Dihedral Angle (DHP-C₆H₄F) | ~85–90° | Minimizes steric hindrance |
Structurally, this compound belongs to the Hantzsch ester family, distinguished by its diisopropyl substituents at positions 2 and 6 and methyl ester groups at positions 3 and 5. Compared to the well-known antihypertensive drug nifedipine (dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-DHP-3,5-dicarboxylate), the replacement of methyl groups with isopropyl moieties significantly increases steric bulk, potentially altering biological target selectivity. Additionally, the 4-fluorophenyl group contrasts with nifedipine’s electron-withdrawing ortho-nitrophenyl, which directly influences the compound’s electronic profile and redox behavior [8] [9].
Crystallographic comparisons with diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (a close analog) highlight conformational differences. The diethyl derivative crystallizes in space group P2₁/n with a unit cell volume of 1899.1(4) ų, reflecting tighter packing due to smaller ethyl groups versus isopropyls [9]. Furthermore, the fluorophenyl ring in both compounds adopts similar equatorial orientations, but the diisopropyl groups induce greater distortion in the DHP ring, reducing its planarity by ~5° compared to dimethyl/diethyl analogs [6] [9].
Pharmacologically, this compound lacks classical calcium channel blocking activity due to its bulky isopropyl substituents, which sterically hinder binding to L-type calcium channels. Instead, its structural features align with "atypical" DHPs investigated for multidrug resistance (MDR) reversal in cancer therapy. For instance, analogs with 3-pyridyl or nitrophenyl groups at position 4 inhibit P-glycoprotein (P-gp) efflux pumps at IC₅₀ values of 3.8–15.6 μM, enhancing cytotoxic drug retention in resistant cells [4] [8]. The fluorophenyl group in this compound may confer similar MDR-modulating potential, though specific studies are pending.
Table 3: Structural and Functional Comparison with Key 1,4-DHP Derivatives
Derivative | R²/R⁶ | R⁴ | Crystal System | Biological Activity |
---|---|---|---|---|
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-1,4-DHP-3,5-dicarboxylate | iPr | 4-F-C₆H₄ | Monoclinic (P2₁/c) | MDR reversal (predicted) |
Nifedipine (Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-DHP-3,5-dicarboxylate) | Me | 2-NO₂-C₆H₄ | Monoclinic | Calcium channel blocking (IC₅₀ ~100 nM) |
Diethyl 2,6-dimethyl-4-(4-cyanophenyl)-1,4-DHP-3,5-dicarboxylate | Me | 4-CN-C₆H₄ | Monoclinic (P2₁/n) | Anticancer/antibacterial |
Compound 3g (from literature) | Variable | Thiadiazole | Not reported | Cytotoxicity (MCF-7 IC₅₀: 24.5 μM) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: